5-Bromo-1-propyl-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-propylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLNROUDXPCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682486 | |
| Record name | 5-Bromo-1-propyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-76-6 | |
| Record name | 5-Bromo-1-propyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-propyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 Propyl 1h Indazole
Strategies for the Preparation of 5-Bromo-1H-indazole Precursors
The synthesis of the initial 5-bromo-1H-indazole structure can be achieved through several distinct chemical pathways.
Synthesis from 2-Fluoro-5-bromobenzaldehyde and Hydrazine (B178648) Derivatives
A common and effective method for the preparation of 5-bromo-1H-indazole involves the reaction of 2-fluoro-5-bromobenzaldehyde with hydrazine. chemicalbook.com This process typically involves heating the reactants, often in the absence of a solvent or in a suitable solvent like ethanol, to induce a condensation and subsequent cyclization reaction. chemicalbook.com The fluorine atom, being a good leaving group, is displaced by the hydrazine nitrogen to form the pyrazole (B372694) ring of the indazole system.
For instance, heating 2-fluoro-5-bromobenzaldehyde with an excess of hydrazine, followed by removal of the excess reagent, yields 5-bromo-1H-indazole after purification. A similar approach has been documented for the synthesis of 5-bromo-1H-indazol-3-amine, where 5-bromo-2-fluorobenzonitrile (B68940) is reacted with hydrazine at an elevated temperature. chemicalbook.com
A variation of this strategy involves the use of formylhydrazine. In a multi-step process, 2-fluoro-5-bromobenzaldehyde is first condensed with formylhydrazine. The resulting intermediate then undergoes a base-mediated ring closure in a polar aprotic solvent. google.com
Reaction of 1H-Indazole with Brominating Agents
Direct bromination of the 1H-indazole core is another viable route to obtain bromo-substituted indazoles. This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). smolecule.com The regioselectivity of the bromination can be influenced by the reaction conditions and the presence of directing groups on the indazole ring. nih.gov For the synthesis of 5-bromo-1H-indazole, the reaction is generally performed in a suitable solvent like acetic acid or dimethylformamide (DMF). smolecule.comnih.gov
For example, reacting 1H-indazole with bromine in acetic acid at room temperature can yield 5,6-dibromo-1H-indazole. smolecule.com To achieve selective bromination at the C7 position of 4-substituted 1H-indazoles, N-bromosuccinimide in DMF at an elevated temperature has been successfully employed. nih.govrsc.org
Palladium-Catalyzed Cyclization Reactions for Indazole Ring Formation
Palladium-catalyzed reactions offer a modern and versatile approach to the synthesis of the indazole ring system. These methods often involve the intramolecular cyclization of appropriately substituted precursors. For example, ortho-bromo benzaldehydes can react with arylhydrazines in the presence of a palladium catalyst and a phosphine (B1218219) ligand to afford 1-aryl-1H-indazoles. researchgate.net
Furthermore, palladium-catalyzed carbonylation reactions can be used to functionalize bromoindazoles. For instance, 5-bromo-1H-indazole can be converted to methyl 1H-indazole-5-carboxylate using a palladium chloride/BINAP catalytic system under a carbon monoxide atmosphere. researchgate.net The Suzuki-Miyaura cross-coupling reaction, another palladium-catalyzed process, is widely used to introduce aryl or heteroaryl groups at the 5-position of the indazole ring, starting from 5-bromoindazole derivatives. nih.govrsc.orgresearchgate.net
N-Alkylation Strategies for 1-Propyl Substitution
Once the 5-bromo-1H-indazole precursor is obtained, the next critical step is the introduction of the propyl group at one of the nitrogen atoms of the pyrazole ring.
Alkylation of 5-Bromo-1H-indazole with Propyl Halides
The most direct method for N-alkylation is the reaction of 5-bromo-1H-indazole with a propyl halide, such as propyl bromide or propyl iodide. nih.govambeed.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in the presence of a base. nih.govambeed.comd-nb.info The base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), deprotonates the indazole nitrogen, making it nucleophilic and ready to attack the electrophilic carbon of the propyl halide. nih.govd-nb.info
For example, treating 5-bromo-1H-indazole with ethyl bromide in DMF with cesium carbonate as the base leads to the formation of a mixture of 5-bromo-1-ethyl-1H-indazole and 5-bromo-2-ethyl-2H-indazole. nih.gov Similarly, using sodium hydride in DMF followed by the addition of an alkyl iodide is a common procedure for preparing N-alkylated 5-bromoindazoles. ambeed.com
Regioselectivity Considerations in N1 vs. N2 Alkylation
A significant challenge in the N-alkylation of indazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of regioisomers. nih.govbeilstein-journals.orgresearchgate.net The ratio of the N1 and N2 alkylated products is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, the solvent, and the reaction temperature. beilstein-journals.orgresearchgate.netbeilstein-journals.org
Generally, N1-alkylation is considered to be the thermodynamically controlled product, while N2-alkylation is often favored under kinetic control. researchgate.netresearchgate.net The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.orgwuxibiology.com However, the energy barrier for N2 alkylation can be lower, leading to its preferential formation under certain conditions. wuxibiology.com
Recent studies have shown that the choice of base and solvent can have a profound effect on the N1/N2 ratio. For instance, using sodium hydride in THF has been shown to favor N1-alkylation for many substituted indazoles. d-nb.inforesearchgate.netbeilstein-journals.org Conversely, Mitsunobu conditions often show a preference for the N2 regioisomer. beilstein-journals.org The presence of certain substituents on the indazole ring can also direct the alkylation to a specific nitrogen. For example, electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity. d-nb.infobeilstein-journals.org
Optimization of Reaction Conditions for Propyl Installation
The introduction of an alkyl group, such as a propyl chain, onto the nitrogen of the indazole ring is a critical synthetic step. However, the N-alkylation of indazoles can produce a mixture of N-1 and N-2 regioisomers, making the optimization of reaction conditions essential for achieving high selectivity. The choice of base, solvent, and electrophile plays a pivotal role in directing the alkylation to the desired N-1 position to form 5-Bromo-1-propyl-1H-indazole.
Research into the N-alkylation of substituted indazoles has revealed significant insights into controlling regioselectivity. Studies on the alkylation of 5-bromo-1H-indazole and related structures show that the reaction outcome is highly dependent on the conditions employed. mdpi.comd-nb.info For instance, a systematic screening of various bases and solvents for the alkylation of C-3 substituted indazoles demonstrated that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) provided superior N-1 regioselectivity compared to other systems like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). d-nb.info While the Cs₂CO₃/DMF system is commonly used, it often results in less favorable N-1 to N-2 ratios. d-nb.info
The steric and electronic properties of substituents on the indazole ring also influence the N-1/N-2 distribution. d-nb.info For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, treating the substrate with isopropyl iodide in DMF with sodium hydride yielded a mixture of N-1 and N-2 products in 38% and 46% yields, respectively, highlighting the challenge of achieving selectivity. beilstein-journals.org Optimized protocols using NaH in THF have been shown to tolerate a variety of alkylating agents, including primary alkyl halides like propyl bromide, while maintaining high N-1 regioselectivity. beilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be exploited to favor the N-1 substituted product under certain conditions. beilstein-journals.org
| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Reference |
|---|---|---|---|---|---|
| Generic 3-Substituted Indazole | Alkyl Bromide | NaH | THF | High N-1 Selectivity (>99% for some substrates) | d-nb.info |
| Generic 3-Substituted Indazole | Alkyl Bromide | Cs₂CO₃ | DMF | Less Favorable N-1 Selectivity | d-nb.info |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 8:9 (38%:46% yield) | beilstein-journals.org |
| 5-bromo-1H-indazole | Ethyl Bromide | Not Specified | Not Specified | 1.2:1 (N-1:N-2) | mdpi.com |
Functional Group Interconversions on the Bromoindazole Scaffold
The this compound core is primed for further diversification. The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, while other positions on the indazole ring can be modified to introduce additional functional groups.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. consensus.app For this compound, this reaction provides an efficient pathway to introduce a variety of aryl and heteroaryl substituents at the C-5 position, significantly expanding the molecular diversity accessible from this intermediate. nih.gov
The Suzuki coupling of 5-bromo-N-alkyl-indazoles with aryl- and heteroarylboronic acids has been successfully demonstrated. These reactions typically proceed in good to excellent yields, allowing for the synthesis of complex biaryl and heterobiaryl structures that are prevalent in biologically active molecules. nih.govlmaleidykla.lt
A notable application is the coupling of N-substituted 5-bromoindazoles with heteroarylboronic acids, such as N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid. nih.gov These reactions, catalyzed by a palladium complex, effectively produce 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles. nih.govresearchgate.net The coupling with thiopheneboronic acids sometimes results in lower yields due to competitive protodeboronation. nih.gov Microwave-assisted Suzuki-Miyaura coupling has also been effectively applied to 5-bromo-indoline derivatives, a related scaffold, with various arylboronic acids, achieving good to excellent yields in significantly shortened reaction times. lmaleidykla.lt
| Indazole Substrate | Boronic Acid/Ester | Resulting C-5 Substituent | Reference |
|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | N-Boc-pyrrol-2-yl | nih.govresearchgate.net |
| 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | Thiophen-2-yl | nih.gov |
| 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Various Arylboronic Acids | Aryl (e.g., naphthalen-2-yl) | lmaleidykla.lt |
The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. consensus.app For the coupling of 5-bromoindazoles, extensive screening of these parameters is often necessary to maximize yield and minimize side reactions.
In the synthesis of 5-heteroaryl-indazoles, a study comparing four different palladium catalysts for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid identified [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the optimal catalyst. nih.govresearchgate.net This catalyst, in combination with K₂CO₃ as the base and dimethoxyethane (DME) as the solvent at 80 °C, afforded the desired product in high yield after just two hours. researchgate.net Other catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(tricyclohexylphosphine)palladium(0) (B1270768) ([Pd(PCy₃)₂]), resulted in lower yields under the same conditions. researchgate.net The use of bulky biarylmonophosphine ligands is a common strategy to enhance the efficiency of Suzuki reactions. consensus.app For related substrates, Cs₂CO₃ has been used effectively as a base, often in an aqueous-organic solvent mixture like 1,4-dioxane/H₂O, which can accelerate the reaction. researchgate.netresearchgate.net Microwave irradiation has also been shown to be an effective technique, significantly reducing reaction times when using catalysts like Pd(PPh₃)₄ with Cs₂CO₃ in ethanol. lmaleidykla.lt
| Catalyst | Ligand | Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf (integral) | K₂CO₃ | DME | Optimal catalyst, high yield in 2 hours. | nih.govresearchgate.net |
| Pd(PPh₃)₄ | PPh₃ (integral) | K₂CO₃ | DME | Lower yield than Pd(dppf)Cl₂. | researchgate.net |
| Pd(OAc)₂ | S-Phos | K₂CO₃ | DME | Lower yield than Pd(dppf)Cl₂. | nih.gov |
| Pd(PPh₃)₄ | PPh₃ (integral) | Cs₂CO₃ | Ethanol | Effective under microwave conditions. | lmaleidykla.lt |
| PdCl₂(dppf)₂ | dppf (integral) | Cs₂CO₃ | 1,4-dioxane/H₂O | Shortens reaction time and increases yield. | researchgate.net |
Beyond the C-5 position, the indazole ring itself offers opportunities for further functionalization, most commonly at the C-3 position. pnrjournal.com
Introducing a carboxylic acid group, a valuable handle for further synthetic transformations, onto the indazole scaffold is a key modification. While direct C-3 carboxylation of a pre-formed this compound is challenging, a more common and effective strategy involves the synthesis of a C-3 carboxylated indazole precursor prior to N-alkylation. beilstein-journals.orgdiva-portal.org
The synthesis can commence with the preparation of 1H-indazole-3-carboxylic acid, for example, through the ring opening of isatin (B1672199) followed by diazotization and reductive cyclization. chemicalbook.com This acid can then be brominated to yield 5-bromo-1H-indazole-3-carboxylic acid. chemicalbook.com A reported procedure involves heating indazole-3-carboxylic acid in glacial acetic acid and then adding a solution of bromine to effect the bromination at the C-5 position. chemicalbook.com Once 5-bromo-1H-indazole-3-carboxylic acid is obtained, the propyl group can be installed at the N-1 position using the optimized alkylation conditions previously described (e.g., NaH in THF with a propyl halide). d-nb.infodiva-portal.org This multi-step approach circumvents the difficulties of direct C-3 functionalization on a substituted indazole and provides a reliable route to compounds like this compound-3-carboxylic acid.
Modifications at the Indazole Ring System (Excluding Bromo and Propyl Positions)
Amidation Reactions for Carboxamide Derivatives
The formation of carboxamide derivatives from an indazole core typically involves the initial generation of a carboxylic acid functionality, followed by an amidation coupling step. While direct carboxylation of this compound is one possible route, a more common strategy involves starting with an indazole already bearing a carboxylic acid group, which is then N-alkylated and subsequently amidated.
For instance, a general and efficient method for producing N1-alkylated indazole-3-carboxamides has been developed using indazole-3-carboxylic acid as the starting material. This method ensures selective alkylation at the N1-position, which can then be followed by amide coupling. diva-portal.org The process generally involves deprotonation of the indazole-3-carboxylic acid with a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., 1-bromopropane). The resulting N-alkylated carboxylic acid is then coupled with a desired amine. diva-portal.org
Common amide coupling reagents are employed to facilitate the reaction between the indazole carboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) are effective. diva-portal.org These reactions are typically performed in a suitable solvent at room temperature and can proceed to completion overnight.
The table below summarizes representative conditions for the amidation of indazole carboxylic acids, which are applicable to the synthesis of derivatives from this compound-3-carboxylic acid.
Table 1: Conditions for Amidation of Indazole Carboxylic Acids
| Carboxylic Acid Precursor | Amine | Coupling Reagent | Base | Solvent | Conditions | Reference |
| Indazole-3-carboxylic acid | L-tert-leucinamide hydrochloride | TBTU | Triethylamine (TEA) | DMF | Not specified | diva-portal.org |
| 1H-Indazole-5-carboxylic acid | 3,4-dichloroaniline | EDC-HCl | Not specified | Methanol | 20 °C, overnight | |
| 1H-Indazole-5-carboxylic acid | 5,6-dichloropyridin-3-amine | EDC-HCl | Not specified | Methanol | 20 °C, overnight | |
| Phenylacetic acid | 4-Methylbenzylamine | Tris(p-bromophenyl)silanol (catalyst) | Not specified | Toluene | 110 °C, 6h | acs.org |
This two-step sequence—N-alkylation followed by amide coupling—provides a reliable pathway to a diverse range of this compound carboxamides.
Substitution Reactions at Other Ring Positions
The this compound scaffold allows for further functionalization through substitution reactions at other positions on the heterocyclic ring system. The bromine atom at the C5-position is a key handle for cross-coupling reactions, while other positions on the indazole ring can also be modified. ambeed.comresearchgate.net
Halogenation: The indazole ring can undergo further halogenation to introduce additional reactive sites. For example, iodination can be achieved at the C3-position. The reaction of 1H-indazole-5-carboxylic acid with iodine and potassium hydroxide (B78521) in N,N-dimethylformamide (DMF) yields the 3-iodo-1H-indazole-5-carboxylic acid derivative. This suggests that this compound could likely be iodinated at the C3-position under similar conditions.
Cross-Coupling Reactions: The bromine atom at C5 is primed for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.gov This allows for the introduction of aryl or heteroaryl groups at this position. Studies on the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with boronic acids like N-Boc-2-pyrroleboronic acid have shown high efficiency using a catalyst system like Pd(dppf)Cl₂ with a base such as K₂CO₃ in a solvent like dimethoxyethane. researchgate.netnih.gov These conditions are directly translatable to the 1-propyl analogue.
Substitution via Nucleophilic Aromatic Substitution (SNAr): In appropriately activated systems, nucleophilic aromatic substitution can occur. For instance, in related pyrimido[1,2-b]indazole systems, a chloro group can be displaced by various nucleophiles, including aromatic amines (anilines) and thiols. nih.gov This type of reactivity could be engineered into derivatives of this compound.
The table below outlines several substitution reactions applicable to the functionalization of the 5-bromo-indazole core.
Table 2: Substitution Reactions on the Indazole Ring
| Starting Material Type | Reagents & Conditions | Position of Substitution | Product Type | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | C5 | 5-Pyrrolyl-1-ethyl-1H-indazole | researchgate.netnih.gov |
| 1H-Indazole-5-carboxylic acid | I₂, KOH, DMF, 25 °C, 3h | C3 | 3-Iodo-1H-indazole-5-carboxylic acid | |
| 5-Bromo-1H-indazole | Aryl/heteroaryl halides, Pd/rGO catalyst | C5 | 5-Aryl/heteroaryl-1H-indazoles | researchgate.net |
| 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Substituted anilines, K₂CO₃, DMF, 100 °C | C4 (on pyrimido ring) | N-Aryl-4-amino derivative | nih.gov |
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for synthesizing derivatives of this compound is crucial when chiral centers are to be introduced, a common requirement for biologically active molecules. While information specifically detailing the stereoselective synthesis of the 1-propyl derivative is limited, methodologies applied to similar structures provide a clear blueprint for achieving stereocontrol.
One prominent strategy involves the diastereoselective addition of a nucleophile to a chiral imine precursor. For example, the synthesis of chiral 2-allyl-substituted tetrahydroquinolines has been achieved through the diastereoselective indium-mediated allylation of a chiral N-tert-butanesulfinyl imine derived from an o-bromophenyl aldehyde. researchgate.net This approach, which establishes a chiral center adjacent to the nitrogen-bearing aromatic ring, could be adapted for the synthesis of chiral indazole precursors. The resulting amine can then undergo intramolecular N-arylation to form a fused heterocyclic system. researchgate.net
Another approach involves the use of chiral auxiliaries or catalysts in reactions that build or modify the indazole ring or its substituents. A patent application describes a stereoselective method for preparing key intermediates for a protein kinase inhibitor, highlighting the industrial relevance of such synthetic routes for complex indazole-containing targets. google.com
The key principle in these syntheses is the use of a chiral controller—either a stoichiometric auxiliary like the N-tert-butanesulfinyl group or a chiral catalyst—to direct the formation of one stereoisomer over the other. The specific application to this compound would likely involve synthesizing a chiral aldehyde or ketone precursor, converting it to a chiral imine, and then performing a diastereoselective addition reaction before or after the formation of the indazole ring itself.
Pharmacological and Biological Activity Profiling of 5 Bromo 1 Propyl 1h Indazole and Its Derivatives
Investigations into Anticancer Activities
The anticancer potential of indazole derivatives has been a primary focus of research, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cells. researchgate.net The structural versatility of the indazole ring system allows for the synthesis of a wide range of derivatives, some of which have shown significant activity in both laboratory and preclinical settings. researchgate.net
The primary method for evaluating the anticancer potential of new compounds is through in vitro cytotoxicity assays, which measure a compound's ability to kill cancer cells or inhibit their growth. The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a commonly used method for this purpose. researchgate.netnih.gov
Derivatives of 5-bromo-indazole have been evaluated for their cytotoxic effects against human breast cancer cell lines. In one study, a series of novel 8-bromo-1H-1,2,3-triazol-4-yl-2-methylquinoline derivatives and their Suzuki coupling products were screened for in vitro anticancer activity against the human breast cancer cell line MDA-MB-231. researchgate.net
In a separate study focused on marine-inspired bis-indoles, the introduction of a bromine atom at the 5-position of an oxindole (B195798) ring (a related heterocyclic structure) proved advantageous for activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov For instance, compound 9g (a 5-bromo substituted analog) was 1.5 times more potent than its non-brominated counterpart, and compound 9h was 7.7 times more potent. nih.gov While these are not direct indazole derivatives, they highlight the potential role of the 5-bromo substitution in enhancing cytotoxicity against this specific cancer cell line.
The same series of novel 8-bromo-1H-1,2,3-triazol-4-yl-2-methylquinoline derivatives mentioned previously were also tested against the B16F10 melanoma cell line. researchgate.net Several of these compounds, which are structurally related to the indazole class, demonstrated anticancer activity with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 13.44 μM to 38.2 μM. researchgate.net
A series of indazole derivatives were synthesized and evaluated for their inhibitory activities against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.govsemanticscholar.org The antiproliferative activity was assessed using the MTT assay. nih.gov
The results showed that many of the synthesized compounds had notable activity. For example, within one series of mercapto-derived compounds, the activity against HepG2 cells was generally superior to the other tested cell lines. semanticscholar.org A different series of piperazine-indazole derivatives exhibited significant antiproliferative activity against K562 cells. nih.gov One particularly promising compound, 6o , showed a potent inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. researchgate.netnih.gov Another study on 5- and 6-substituted indazole derivatives found that most compounds displayed specific antiproliferative activity against the prostate cancer cell line PC-3. sioc-journal.cn
| Compound | K562 (Chronic Myeloid Leukemia) | A549 (Lung) | PC-3 (Prostate) | HepG2 (Hepatoma) | Reference |
|---|---|---|---|---|---|
| Compound 6o | 5.15 | >50 | 15.21 | 10.14 | nih.gov |
| Compound 8a | - | - | 6.21 | - | sioc-journal.cn |
| Compound 14a | - | - | 6.43 | - | sioc-journal.cn |
| 5-Fluorouracil (Control) | 2.28 | 12.31 | 5.12 | 4.56 | nih.gov |
A crucial aspect of developing anticancer agents is ensuring they are more toxic to cancer cells than to normal, healthy cells. This selectivity minimizes potential side effects. The cytotoxicity of promising indazole derivatives has been evaluated against normal human cell lines, such as human embryonic kidney (HEK-293) cells. researchgate.netnih.gov
The selectivity of a compound is often expressed as a Selectivity Index (SI), calculated as the IC₅₀ value against normal cells divided by the IC₅₀ value against cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Compound 6o , which was highly active against the K562 cancer cell line, demonstrated low cytotoxicity against HEK-293 cells, with an IC₅₀ value of 33.2 µM. nih.gov This resulted in a selectivity index of 6.45, which was significantly higher than that of the standard chemotherapy drug 5-Fluorouracil (SI = 0.14), indicating that compound 6o has a much better safety profile in this assay. nih.gov
| Compound | IC₅₀ K562 (µM) | IC₅₀ HEK-293 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 6o | 5.15 | 33.20 | 6.45 | nih.gov |
| 5-Fluorouracil (Control) | 2.28 | 4.53 | 0.14 | nih.gov |
Understanding the mechanism by which a compound exerts its antitumor effect is vital for its development as a drug. Studies have begun to elucidate the pathways affected by active indazole derivatives.
Research indicates that certain indazoles can induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms identified involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. researchgate.net For example, compound 6o was found to affect apoptosis and the cell cycle, possibly by inhibiting members of the Bcl-2 family and interfering with the p53/MDM2 pathway in a dose-dependent manner. researchgate.netnih.gov This suggests that these indazole derivatives can trigger the cancer cells' own self-destruct mechanisms, providing a potential avenue for developing effective and low-toxicity anticancer agents. researchgate.net
Mechanistic Studies of Antitumor Action
Tyrosine Threonine Kinase (TTK) Inhibition
Threonine Tyrosine Kinase (TTK), a dual-specificity kinase crucial for the proper functioning of the spindle assembly checkpoint, has emerged as a significant target in oncology. lookchem.com Inhibition of TTK can lead to chromosome missegregation and aneuploidy, ultimately suppressing the proliferation of cancer cells. lookchem.com Several classes of indazole derivatives have been identified as potent TTK inhibitors.
One such class is the pyrido[2,3-d]pyrimidin-7(8H)-ones. A representative compound from this series, 5o , demonstrated a strong binding affinity to TTK with a dissociation constant (Kd) of 0.15 nM and potently inhibited its kinase activity with an IC50 value of 23 nM. lookchem.com This compound was also highly selective, showing significantly less potency against a panel of 402 other wild-type kinases. lookchem.com
Another potent and selective TTK inhibitor with an indazole structure is CFI-401870 . This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines. google.comepo.org Similarly, the pyrazolo-quinazoline derivative NMS-P715 and the imidazo[1,2-b]pyridazine-based TTK inhibitors have also demonstrated significant anti-proliferative effects across numerous human cancer cell lines, with IC50 values ranging from the low nanomolar to micromolar concentrations. google.comepo.org
| Compound/Class | Target | Activity (IC50) | Notes | Reference |
|---|---|---|---|---|
| Compound 5o (pyrido[2,3-d]pyrimidin-7(8H)-one) | TTK | 23 nM | Strong binding affinity (Kd = 0.15 nM) and high selectivity. | lookchem.com |
| CFI-401870 (indazole derivative) | TTK | - | Inhibited proliferation across a panel of 22 cancer cell lines. | google.comepo.org |
| Imidazo[1,2-b]pyridazine-based inhibitor | TTK | 3.3 nM to 320 nM | Active against 14 human cancer cell lines. | google.comepo.org |
| Compound 3 (TTK Inhibitor) | TTK | Low nM | Suppresses proliferation of MDA-MB-468, HCT-116, and OVCAR-3 cells with IC50 values of 2.0, 2.0, and 4.0 nM, respectively. | lookchem.com |
Akt Kinase Inhibition and Analog-Sensitive Strategies
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in signaling pathways that regulate cellular growth, survival, and proliferation, making it a key target for cancer drug development. ias.ac.inspandidos-publications.com Several indazole-based derivatives have been developed as potent inhibitors of Akt. researchgate.net
A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase activity. ias.ac.inias.ac.in The synthesis of these compounds notably started from 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide , highlighting the utility of the 5-bromo-indazole scaffold. ias.ac.inias.ac.in The inhibitory studies were performed at a concentration of 10 μM, and the resulting compounds showed varying degrees of Akt kinase inhibition. ias.ac.in
For instance, researchers developed an indazole-pyridine analogue with a high affinity for Akt (Ki = 0.16 nM). researchgate.net This compound acts as a potent, ATP-competitive, and reversible inhibitor of Akt activity, showing good selectivity against other kinases, though it is least selective against other members of the AGC kinase family. researchgate.net Another compound, A-443654 , which features an indazole ring, is a potent and reversible inhibitor with equal potency against all Akt isoforms and is 40-fold more selective for Akt over PKA. spandidos-publications.com
| Compound/Class | Target | Activity | Notes | Reference |
|---|---|---|---|---|
| Indazole-pyridine analogue | Akt | Ki = 0.16 nM | ATP-competitive, reversible inhibitor. 40-fold selective for Akt over PKA. | researchgate.net |
| A-443654 | Akt1/2/3 | - | ATP-competitive, reversible inhibitor. Equal potency against Akt isoforms. | spandidos-publications.com |
| 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt | Variable | Tested at 10 μM concentration. Synthesized from a 5-bromo-indazole precursor. | ias.ac.in |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. rsc.org Their inhibition has become a major strategy in anticancer drug discovery. rsc.orgresearchgate.net Novel N-hydroxypropenamides incorporating an indazole moiety have been designed as potent HDAC inhibitors. rsc.orgresearchgate.net
In one study, a series of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides were synthesized starting from 5-bromo-1H-indazole . researchgate.net The resulting compounds showed potent HDAC inhibitory activity, with IC50 values in the nanomolar to low micromolar range, comparable to the reference drug SAHA (suberoylanilide hydroxamic acid). rsc.orgresearchgate.net Notably, these compounds exhibited 2- to 30-fold more potent inhibitory activity against the HDAC6 isoform compared to a mixture of HDAC isoforms from HeLa cell nuclear extract. rsc.orgresearchgate.net Compounds 5b and 7e from this series were identified as promising candidates for further development due to their predicted high absorption, low metabolism, and low toxicity. researchgate.net
| Compound | Target | HDAC Inhibition (IC50, μM) | Reference |
|---|---|---|---|
| SAHA (control) | Total HDACs (HeLa Extract) | 0.128 | rsc.org |
| HDAC6 | 0.019 | ||
| Compound 5b | Total HDACs (HeLa Extract) | 0.298 | rsc.org |
| HDAC6 | 0.010 | ||
| Compound 7e | Total HDACs (HeLa Extract) | 0.126 | rsc.org |
| HDAC6 | 0.006 |
Inhibition of Acetyl-CoA Carboxylase Enzymes (ACC1, ACC2)
Acetyl-CoA carboxylase (ACC) exists in two isoforms, ACC1 and ACC2, which are rate-limiting enzymes in the synthesis of fatty acids. googleapis.com ACC inhibition is a therapeutic strategy for metabolic diseases and is increasingly recognized as a target in oncology, as many cancer cells rely on de novo fatty acid synthesis for proliferation. googleapis.comnih.gov
The compound 5-bromo-3-propyl-1H-indazole has been used as a key intermediate in the synthesis of novel pyrazolospiroketone ACC inhibitors. googleapis.com In a patented synthesis route, 5-bromo-3-propyl-1H-indazole is treated with t-butyllithium and then carbon dioxide to generate 3-propyl-1H-indazole-5-carboxylic acid, a precursor for more complex ACC inhibitors. googleapis.com While direct inhibitory data for 5-Bromo-1-propyl-1H-indazole on ACC is not provided, its role as a starting material underscores the importance of the indazole scaffold in developing molecules that target this pathway. googleapis.com Other pyrazole-based derivatives have been developed as potent ACC inhibitors with good oral bioavailability and have demonstrated dose-proportional inhibition of ACC activity in rat models. nih.govmdpi.com
In Vivo Anticancer Efficacy Models
The in vitro activity of indazole derivatives has been translated into in vivo efficacy in various animal models of cancer. These studies are crucial for validating the therapeutic potential of these compounds.
For example, the TTK inhibitor compound 5o (a pyrido[2,3-d]pyrimidin-7(8H)-one), when used in combination with paclitaxel, showed promising in vivo efficacy in a HCT-116 human colon cancer xenograft model, achieving a Tumor Growth Inhibition (TGI) of 78%. lookchem.com Another potent TTK inhibitor, compound 3 , demonstrated a TGI of 68% as a single agent in a similar HCT-116 xenograft model. lookchem.com
Derivatives of 1H-indazole-3-amine have also been evaluated. mdpi.comsemanticscholar.org Compound 6o from this series showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line and exhibited significant selectivity for cancer cells over normal cells (HEK-293). mdpi.comsemanticscholar.org In another study, a series of indazole derivatives were tested against multiple human cancer cell lines, with several compounds, including 13a, 13b, 13e, 13g, 13h, and 13j , proving to be more potent than the positive control, combretastatin-A4. researchgate.net The N-(4-fluorobenzyl)-1H-indazol-6-amine derivative 9f showed potent anti-proliferative activity in a human colorectal cancer cell line (HCT116) and was non-cytotoxic to normal lung fibroblast cells (MRC5). benthamdirect.com
Anti-inflammatory Properties
The indazole ring system is a core component of various compounds known to possess significant anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net This activity is often linked to the inhibition of key mediators in the inflammatory cascade. nih.gov The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which contains an indazole structure, is used clinically for its analgesic and anti-inflammatory effects. taylorandfrancis.com
Studies have shown that various indazole derivatives can modulate inflammatory responses. For example, some derivatives have been shown to reduce the production of pro-inflammatory cytokines in macrophages. Research on indazole and its derivatives like 5-aminoindazole (B92378) and 6-nitroindazole (B21905) demonstrated significant, dose-dependent inhibition of carrageenan-induced hind paw edema in rats, a classic model for acute inflammation. nih.gov
In Vitro Inhibition of Inflammatory Mediators (e.g., COX-2)
A primary mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.gov Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects. acs.org
Several studies have identified indazole-based compounds as potent and selective COX-2 inhibitors. acs.orgingentaconnect.com For instance, one study on indazole derivatives showed a concentration-dependent inhibition of COX-2, with 5-aminoindazole having an IC50 value of 12.32 μM. nih.gov In another study, a diaryl pyrazole (B372694) carboxamide analogue, analogue 14 , displayed potent COX-2 inhibition (IC50 = 0.74 μM) with a selectivity index (SI) of 18.44, which was more selective than the standard drug celecoxib. ingentaconnect.com Similarly, novel pyridazine-based derivatives have been developed that show excellent COX-2 inhibition and high selectivity indices. mdpi.com Compound 9a from this series had an IC50 of 15.50 nM for COX-2 and an SI of 21.29. mdpi.com
| Compound/Class | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib (control) | 320 | 17.79 | 17.98 | mdpi.com |
| 5-aminoindazole | - | 12320 | - | nih.gov |
| Analogue 10 | >50000 | 260 | >192.3 | ingentaconnect.com |
| Analogue 14 (diaryl pyrazole carboxamide) | 13640 | 740 | 18.44 | ingentaconnect.com |
| Compound 9a (pyridazine derivative) | 330 | 15.50 | 21.29 | mdpi.com |
| Compound 16b (pyridazine derivative) | 315 | 16.90 | 18.63 | mdpi.com |
Cellular Models of Inflammation
The anti-inflammatory potential of indazole derivatives has been investigated using various in vitro cellular models to elucidate their mechanisms of action. Studies have shown that certain indazole derivatives can significantly inhibit key inflammatory mediators. For instance, indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole, have demonstrated a concentration-dependent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov In one study, 5-aminoindazole was the most potent, with an IC50 value of 12.32 μM against COX-2. nih.gov
Furthermore, the impact of these compounds on pro-inflammatory cytokines has been assessed. Indazole derivatives have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. nih.gov For example, at a concentration of 250 μM, indazole inhibited TNF-α production by over 60%. nih.gov Similarly, significant inhibition of IL-1β was observed, with IC50 values for indazole, 5-aminoindazole, and 6-nitroindazole being 120.59 μM, 220.46 μM, and 100.75 μM, respectively. nih.gov
In other cellular models, such as RAW 264.7 macrophage cells, certain indazole-related complexes have shown significant inhibitory effects on nitric oxide (NO) production, a key inflammatory molecule. researchgate.net This body of evidence from cellular models suggests that indazole derivatives, including potentially this compound, exert their anti-inflammatory effects through the modulation of critical inflammatory enzymes and cytokines. nih.govresearchgate.net
Antimicrobial Efficacy
Indazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class for the development of new anti-infective agents. nih.govresearchgate.net The presence of the indazole nucleus is a key feature in a variety of compounds that have been reported to possess antibacterial and antifungal properties. nih.govresearchgate.net
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
The antibacterial potential of indazole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria.
Derivatives of the indazole family have shown notable activity against several pathogenic bacterial strains. For instance, certain pyrazole derivatives, which share structural similarities with indazoles, have been tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Some of these compounds exhibited excellent antibacterial activity compared to the standard drug ceftriaxone. mdpi.com
Specifically, some bisindole compounds, which can be related to indazole chemistry, have shown modest antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli with MIC values in the range of 75–150 µg/mL. mdpi.com In another study, some newly synthesized 1H-indazole derivatives showed significant analgesic and anti-inflammatory activity, and were also noted to have antimicrobial properties. innovareacademics.in
Interactive Table: Antibacterial Activity of Indazole-Related Derivatives
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole Derivatives | Staphylococcus aureus | Variable | mdpi.com |
| Pyrazole Derivatives | Bacillus subtilis | Variable | mdpi.com |
| Pyrazole Derivatives | Escherichia coli | Variable | mdpi.com |
| Pyrazole Derivatives | Klebsiella pneumoniae | Variable | mdpi.com |
| Bisindole Compounds | Bacillus subtilis | 75–150 µg/mL | mdpi.com |
| Bisindole Compounds | Staphylococcus aureus | 75–150 µg/mL | mdpi.com |
| Bisindole Compounds | Klebsiella pneumoniae | 75–150 µg/mL | mdpi.com |
A novel approach to combatting bacterial infections is the inhibition of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for H2S production in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. The suppression of bCSE activity has been shown to significantly enhance the sensitivity of bacteria to antibiotics. Indole-based compounds, closely related to indazoles, have been developed as selective inhibitors of bCSE. The synthesis of these inhibitors often utilizes 6-bromoindole (B116670) as a key building block, highlighting the importance of the bromo-substituted heterocyclic core.
Bacterial DNA gyrase is a well-validated target for antibacterial drugs. The GyrB subunit, in particular, offers an opportunity to overcome resistance to existing antibiotics like fluoroquinolones. Indazole derivatives have been discovered as a novel class of GyrB inhibitors. Through structure-based drug design, these derivatives have demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Inhibition of Bacterial Cystathionine γ-Lyase
Antifungal Activity (e.g., against Candida albicans, Candida glabrata, Aspergillus flavus, Rhizopus sp.)
The antifungal properties of indazole derivatives and related heterocyclic compounds have been a subject of significant research. A number of these compounds have exhibited promising activity against various fungal pathogens. nih.govresearchgate.netscience.gov
For example, a pyrazole derivative, N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, showed higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. nih.gov
Studies on indazole and pyrazole derivatives have demonstrated their potential against Candida species. A series of 3-phenyl-1H-indazole derivatives showed broad anticandidal activity, with one compound being particularly active against Candida albicans and both miconazole-susceptible and resistant Candida glabrata species.
Furthermore, some benzotriazole (B28993) derivatives, which are structurally related to indazoles, have shown activity against Aspergillus niger and Rhizopus species, with MIC values as low as 12.5 µg/mL and 6.25 µg/mL, respectively. nih.gov Certain bisindole compounds have also demonstrated good antifungal activity against Aspergillus flavus and Candida albicans, with MIC values ranging from 6.25 to 25 µg/mL. mdpi.com
Interactive Table: Antifungal Activity of Indazole-Related Derivatives
| Compound Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole Derivative | Phytopathogenic Fungi | More active than boscalid | nih.gov |
| 3-Phenyl-1H-indazole Derivative | Candida albicans | Active | |
| 3-Phenyl-1H-indazole Derivative | Candida glabrata | Active | |
| Benzotriazole Derivative | Aspergillus niger | 12.5 µg/mL | nih.gov |
| Benzotriazole Derivative | Rhizopus species | 6.25 µg/mL | nih.gov |
| Bisindole Compound | Aspergillus flavus | 6.25–25 µg/mL | mdpi.com |
Antiprotozoal Activity
Indazole derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents, showing activity against parasites responsible for diseases that affect millions worldwide. mdpi.com Research has demonstrated that the indazole scaffold is a valuable starting point for developing molecules with potent activity against protozoa such as Giardia intestinalis (also known as G. lamblia), Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.gov
A study focusing on 2-phenyl-2H-indazole derivatives revealed that structural features, particularly the presence of electron-withdrawing groups on the phenyl ring, favor strong antiprotozoal activity against all three of these parasites. nih.gov Further investigations into nitroindazole derivatives have shown notable efficacy against T. vaginalis, including strains that have developed resistance to metronidazole, the standard therapeutic agent. nih.gov For instance, certain 3-alkoxy-5-nitroindazole derivatives were found to inhibit parasite growth by over 50% at a concentration of 10 μg/mL. nih.gov While direct studies on this compound are limited, the potent anti-Trichomonas vaginalis activity of an N-propyl tethered 5-bromo bis-isatin derivative highlights the potential contribution of both the bromo and propyl substituents to the antiprotozoal effect. mdpi.com
The in vitro activity of several indazole derivatives demonstrates their potential as leads for new antiprotozoal drugs, often showing efficacy comparable or superior to existing treatments.
Table 1: In Vitro Antiprotozoal Activity of Selected Indazole Derivatives
| Compound Class | Target Organism | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Phenyl-2H-indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | Varies by substitution | nih.gov |
| 3-Alkoxy-5-nitroindazoles | T. vaginalis | >50% inhibition at 10 µg/mL | nih.gov |
| 2-Benzyl-3-(3-hydroxypropoxy)-5-nitro-2H-indazole | T. vaginalis (MTZ-resistant) | 9.11 | nih.gov |
Antitubercular Activity
Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Indazole derivatives have been identified as a promising source of novel antitubercular drugs. researchgate.netnih.gov The introduction of a bromine atom at the 5- or 6-position of related heterocyclic systems has been a strategy in the development of potent antimicrobial agents. researchgate.net
Studies have shown that various indazole derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com For example, indazole sulfonamides have been synthesized and demonstrated to be potent inhibitors of M. tuberculosis in culture. nih.gov The mechanism of action for some of these derivatives has been identified; DG167, an indazole sulfonamide, targets the enzyme KasA, which is essential for mycobacterial survival. nih.gov Furthermore, other indazole sulfonamides have been shown to target inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) of M. tuberculosis.
In one study, a series of cyclohexenone and indazole derivatives were synthesized and tested for antitubercular activity, with some compounds showing moderate activity against Mycobacterium tuberculosis H37Rv when compared to the standard drug Rifampin. Molecular docking studies have also supported the potential of indazoles, suggesting that they can bind effectively to key enzymes in M. tuberculosis, such as the Enoyl-ACP (CoA) reductase.
Table 2: Antitubercular Activity of Selected Heterocyclic Derivatives
| Compound Class | Target | Activity Measurement | Reference |
|---|---|---|---|
| Indazole sulfonamides (e.g., DG167) | M. tuberculosis (in culture) / KasA enzyme | Potent inhibitors | nih.gov |
| Pyridine-indole hybrid (5-bromo-1H-indole derivative) | M. tuberculosis H37Rv | MIC = 2.9139 µM | |
| 6-Nitro-1H-indazole derivatives | M. tuberculosis | Activity investigated | mdpi.com |
Antiviral Activities
The indazole scaffold is a recurring motif in compounds investigated for antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). researchgate.net The versatility of the indazole ring allows for substitutions that can lead to potent inhibition of viral targets. researchgate.netchemimpex.com
Research into related heterocyclic structures has shown that brominated compounds can exhibit significant antiviral effects. For instance, certain brominated benzimidazole (B57391) derivatives have demonstrated noteworthy anti-HIV-1 activity. Indazole derivatives have been specifically explored as HIV-protease inhibitors. Furthermore, the optimization of carbazole (B46965) derivatives, another class of heterocyclic compounds, indicated a preference for an n-propyl moiety at the C-1 position for antiviral activity, suggesting the potential role of the propyl group in enhancing efficacy. chemimpex.com This highlights the possible synergistic contribution of both the bromo and propyl groups in the antiviral profile of this compound and its derivatives.
Research into Neurological Applications
Indazole and its derivatives are of significant interest in the field of neuroscience, with research pointing to their potential as treatments for a range of neurological and central nervous system (CNS) disorders. The 5-bromo-1H-indazole structure, in particular, is considered a valuable building block in the synthesis of pharmaceuticals targeting these conditions.
The therapeutic potential of indazole derivatives in neurological disorders stems from their ability to interact with a variety of specific molecular targets. Research has identified several key pathways and enzymes that are modulated by these compounds.
One major area of investigation is in neurodegenerative diseases like Parkinson's and Alzheimer's. Indazole derivatives have been found to inhibit tau hyperphosphorylation, a key pathological feature of these conditions, by targeting upstream kinases such as GSK-3β. nih.gov Other identified targets include c-Jun N-terminal kinase 3 (JNK3), an enzyme primarily expressed in the brain and linked to neurodegeneration, and butyrylcholinesterase (BChE), an important enzyme in Alzheimer's disease pathology.
Furthermore, indazole derivatives have been developed as serotonergic agents, acting as agonists or partial agonists at serotonin (B10506) receptors like 5-HT2A and 5-HT1A. researchgate.net This activity suggests potential applications in treating mood disorders and psychosis. The discovery of indazole-based pan-Trk inhibitors also points to their potential use in managing pain.
A critical challenge in developing drugs for neurological disorders is ensuring they can cross the blood-brain barrier (BBB) to reach their targets in the CNS. The chemical properties of the indazole scaffold make it a privileged structure for designing CNS-active drugs.
Structure-based and property-based drug design has led to the successful development of indazole derivatives with excellent CNS penetration. For example, researchers have created potent and selective JNK3 inhibitors that are orally bioavailable and demonstrate a high brain-to-plasma concentration ratio. Similarly, certain aza-indazole IRAK4 inhibitors have been specifically engineered for improved CNS penetration. In vitro models have also confirmed that some indazole derivatives designed as BChE inhibitors can effectively permeate the BBB. The N-propyl group on this compound could potentially enhance lipophilicity, a property that often correlates with improved BBB penetration.
Target Identification and Mechanism of Action in Neurological Pathways
Other Reported Biological Activities
Beyond the activities detailed above, the versatile indazole scaffold has been incorporated into compounds exhibiting a wide array of other biological effects.
Anti-inflammatory Activity: Numerous studies have reported the anti-inflammatory properties of indazole derivatives. researchgate.netmdpi.comchemimpex.com Some of these compounds are believed to exert their effects by inhibiting inflammatory mediators and enzymes like cyclooxygenase-2 (COX-2).
Anticancer Activity: The indazole nucleus is a core component of many compounds investigated for anticancer properties. researchgate.net These derivatives have been shown to inhibit various targets crucial for tumor progression, including protein kinases like FGFRs, IDO1, EGFR, and ALK. researchgate.net
Antibacterial and Antifungal Activity: The antimicrobial spectrum of indazoles also extends to various bacteria and fungi, with many derivatives being screened for these properties. mdpi.comresearchgate.netmdpi.com
Antiarrhythmic Properties
The indazole scaffold is a key feature in compounds investigated for their cardiovascular effects, including antiarrhythmic properties. medchemexpress.comnih.govmdpi.com The therapeutic potential of these derivatives often stems from their ability to interact with crucial physiological targets involved in cardiac electrophysiology.
Research has identified several indazole derivatives with significant antiarrhythmic activity. austinpublishinggroup.com A notable example is the compound DY-9760e, a novel calmodulin (CaM) antagonist. researchgate.net Its mechanism involves inhibiting Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme implicated in cardiac hypertrophy and arrhythmias. researchgate.netportlandpress.com By inhibiting CaMKII activation, DY-9760e demonstrates cardioprotective effects. nih.govresearchgate.net
Furthermore, a series of N-substituted 1-amino-3-[1-methyl-1H-indazol-4-yloxy]-propan-2-ols, designed as isosteres of the beta-blocker pindolol, have shown significant antiarrhythmic effects. thieme-connect.com The activity of these compounds is correlated with their affinity for β1-adrenergic receptors, a primary target for many antiarrhythmic drugs. thieme-connect.com
Table 1: Antiarrhythmic Activity of Selected Indazole Derivatives
| Compound | Target/Mechanism | Observed Effect | Reference(s) |
|---|---|---|---|
| DY-9760e | Calmodulin (CaM) antagonist; CaMKII inhibitor | Cardioprotection against ischemic/reperfusion injury; Antihypertrophic action. | nih.gov, researchgate.net |
| 1-Amino-3-[1-methyl-1H-indazol-4-yloxy]-propan-2-ol series | β1-adrenergic receptor affinity | Significant antiarrhythmic, local anaesthetic, and analgesic activities. | thieme-connect.com |
Antidiabetic Function
The indazole nucleus and its bioisostere, the pyrazole ring, are actively explored for the development of novel antidiabetic agents. nih.govnih.gov Research in this area focuses on several key enzymatic and receptor targets that regulate glucose homeostasis.
One major approach involves the inhibition of Dipeptidyl peptidase-IV (DPP-4), an enzyme that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for glucose-dependent insulin (B600854) secretion. nih.govwikipedia.org Pyrazole-based thiosemicarbazones have been synthesized and evaluated as potent DPP-4 inhibitors. nih.gov Within one such series, a compound featuring a bromo-substituted benzylidene moiety, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) , was identified as the most potent DPP-4 inhibitor, with an activity level surpassing the standard drug, sitagliptin. nih.gov
Another strategy is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. sci-hub.se Derivatives of dihydropyrano[2,3-c] pyrazoles have demonstrated significant α-glucosidase inhibitory activity, with some analogs being substantially more potent than the reference drug acarbose. nih.govmdpi.com Additionally, some indazole derivatives have been designed as dual angiotensin II (AT1) receptor antagonists and partial agonists of peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of glucose metabolism and insulin sensitivity. nih.gov
Table 2: Antidiabetic Activity of Selected Pyrazole/Indazole Derivatives
| Compound | Target | Activity (IC₅₀) | Reference(s) |
|---|---|---|---|
| Compound 2f | DPP-4 | 1.266 ± 0.264 nM | nih.gov |
| Sitagliptin (Reference) | DPP-4 | 4.380 ± 0.319 nM | nih.gov |
| Compound 2g | DPP-4 | 4.775 ± 0.296 nM | nih.gov |
| Dihydropyrano[2,3-c] pyrazole (Compound 461) | α-glucosidase | 54.2 µM | nih.gov, mdpi.com |
| Acarbose (Reference) | α-glucosidase | 937.0 µM | nih.gov, mdpi.com |
Antidepressant Effects
Indazole derivatives have emerged as a promising class of compounds for the development of novel antidepressant therapies. researchgate.net Their activity is often linked to the modulation of the serotonergic system, a key pathway in the pathophysiology of depression. nih.govresearchgate.net
A significant area of research has focused on the serotonin 4 receptor (5-HT4R), a target known to be involved in mood regulation and neurogenesis. researchgate.netgoogle.com Activation of 5-HT4R has been shown to produce rapid-acting antidepressant-like effects in preclinical models. google.comnih.gov Scientists have successfully designed and synthesized novel N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives that act as potent and selective 5-HT4R antagonists. researchgate.net These studies highlight the potential of the indazole scaffold to create selective ligands for serotonin receptors, which could offer new therapeutic options for major depressive disorder. researchgate.netnih.gov The binding of ligands to the 5-HT4R is now considered a valuable biomarker for central serotonergic tone in humans. researchgate.net
Antihypertensive Properties
The role of indazole derivatives in treating hypertension is well-established, with multiple compounds demonstrating efficacy through various mechanisms of action. nih.govresearchgate.net
A primary mechanism is the blockade of the angiotensin II type 1 (AT1) receptor, a central component of the renin-angiotensin system that regulates blood pressure. mdpi.comekb.eg Researchers have developed indazole derivatives that are potent AT1 receptor antagonists. nih.govresearchgate.net For instance, compound 38 from one study was identified as a highly potent AT1 receptor antagonist with an IC50 value of 0.006 µM. nih.gov Another indazole derivative, DL0805-2 , exerts its vasodilatory action by inhibiting the Rho/ROCK pathway and calcium fluxes in vascular smooth muscle cells. nih.gov
A different therapeutic approach involves the stimulation of soluble guanylate cyclase (sGC), an enzyme that mediates vasodilation in response to nitric oxide. rsc.org The indazole derivative YC-1 was identified as an sGC stimulator, and its structure served as the template for the development of Riociguat, a drug approved for the treatment of pulmonary hypertension. austinpublishinggroup.comrsc.orgnih.gov
Table 3: Antihypertensive Activity of Selected Indazole Derivatives
| Compound | Target/Mechanism | Activity (IC₅₀) / Effect | Reference(s) |
|---|---|---|---|
| Compound 38 | AT1 receptor antagonist | 0.006 µM | nih.gov |
| DL0805-2 | Rho/ROCK pathway and calcium flux inhibitor | Dose-dependently inhibited Ang II-induced contractions. | nih.gov |
| YC-1 | Soluble guanylate cyclase (sGC) stimulator | Lowers blood pressure and dilates blood vessels. | austinpublishinggroup.com, nih.gov |
| Benzindazole TG 3 | Angiotensin II (Ang II) receptor antagonist | Reduced systolic blood pressure to 126.3 mm/Hg in a renal hypertension model. | ekb.eg |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituents at the Bromo Position (C5) on Biological Activity
The C5 position of the indazole ring is a critical point for modification, and the nature of the substituent at this position can dramatically alter the compound's interaction with biological targets. Research has shown that introducing various substituted aromatic groups at the C5 position can enhance antitumor activity. mdpi.com This strategy is employed to explore interactions with multiple kinase targets, thereby increasing the potential for potent biological effects. mdpi.com
In a study on 1H-indazole-3-amine derivatives, replacing the C5-bromo group with different substituted phenyl rings via Suzuki coupling led to varied anti-proliferative activity against the Hep-G2 cancer cell line. mdpi.com The findings indicated that the electronic properties of the substituent on the phenyl ring were crucial for activity. For instance, a clear trend was observed where fluorine substitution on the phenyl ring significantly influenced cytotoxicity. mdpi.com
Specifically, a 3,5-difluoro substituent resulted in the highest activity, followed by a 4-fluoro substituent, and then a 3-fluoro substituent. mdpi.com This suggests that the position and number of electron-withdrawing fluorine atoms are key determinants of the compound's potency. In contrast, a 4-trifluoromethoxy group at the same position led to lower activity, highlighting the nuanced effects of different electron-withdrawing groups. mdpi.com Another derivative, a mercapto acetamide, also showed potent inhibitory effects against Hep-G2 cells. mdpi.com
Table 1: Effect of C5-Substituents on Anti-Proliferative Activity in Hep-G2 Cells
| Compound | C5-Substituent | IC₅₀ (µM) |
|---|---|---|
| 5j | 3,5-difluorophenyl | Not specified, but most active |
| 5e | 4-fluorophenyl | Not specified, ranked second |
| 5b | 3-fluorophenyl | Not specified, ranked third |
| 5f | 4-trifluoromethoxyphenyl | Not specified, less active |
| 5k | Mercapto acetamide | 3.32 |
Data sourced from a study on 1H-indazole-3-amine derivatives. mdpi.com
Role of the Propyl Chain at N1 in Receptor Interactions and Efficacy
The N1-substituent of the indazole ring plays a pivotal role in modulating receptor affinity and efficacy, largely by influencing how the molecule fits into the binding pocket of a target protein.
The length and branching of the alkyl chain at the N1 position are critical determinants of biological activity, particularly for compounds targeting cannabinoid receptors. For N1-alkylated C3-naphthoyl indoles, the length of the alkyl chain directly correlates with binding affinity at the CB2 receptor. mdpi.com For instance, increasing the chain length from ethyl to propyl can increase CB2 binding affinity by nearly twenty-fold, while CB1 affinity remains low. mdpi.com However, this selectivity can diminish with longer chains; maximal potency at both CB1 and CB2 receptors is often observed with butyl, pentyl, or hexyl chains. mdpi.com
In a series of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides designed as histone deacetylase (HDAC) inhibitors, varying the N1-alkyl chain length from methyl to n-butyl resulted in a range of inhibitory activities against HDAC6 and cytotoxicity against various cancer cell lines. researchgate.net While specific trends were complex and depended on the cell line, the data underscores the importance of the N1-alkyl chain in tuning biological activity. researchgate.net
Table 2: Impact of N1-Alkyl Chain Length on HDAC6 Inhibition
| Compound | N1-Alkyl Group | HDAC6 IC₅₀ (µM) |
|---|---|---|
| 5g | Methyl | 0.052 |
| 5h | Propyl | 0.055 |
| 5i | n-Butyl | 0.057 |
Data from a study on HDAC inhibitors. researchgate.net
The three-carbon propyl chain at the N1 position offers conformational flexibility that can be crucial for optimal receptor engagement. While specific conformational analyses for 5-Bromo-1-propyl-1H-indazole are not widely published, insights can be drawn from related ligand-receptor interaction studies. The orientation of the N1-alkyl group within a receptor's binding pocket can influence binding affinity and functional activity. Computational docking studies of related indazole-based inhibitors targeting enzymes like EZH2 show that the N1-substituent, such as an isopropyl group, occupies a specific pocket, and its orientation is key for potent inhibition. nih.gov Moving the alkyl group from the N1 to the N2 position can lead to a significant loss of potency, underscoring the specific role of the N1-substituent's conformation and position. nih.gov
Length and Branching of the Alkyl Chain
Influence of Other Ring Substitutions on Pharmacological Profiles
Modifications at other positions of the indazole ring, as well as alterations to the core heterocyclic structure, provide additional avenues for optimizing the pharmacological properties of lead compounds.
Substituents at the C3, C6, and C7 positions of the indazole ring can significantly impact biological activity.
C3 Position: The C3 position is frequently functionalized to enhance receptor interactions. For example, in a series of indazole-based CCR4 antagonists, the introduction of a 5-chlorothiophene-2-sulfonamide (B1586055) group at the N3 position was found to be the most potent modification. acs.org In other contexts, C3-carboxamide moieties are common, and their derivatives can show a range of activities. nih.gov
C6 Position: The C6 position is another key site for substitution. In the development of CCR4 antagonists, only small substituents were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred over the others. acs.org In a separate study on EZH2 inhibitors, a pyridine-piperazine tail attached to the C6 position was found to interact with a specific pocket of the enzyme, and modifications to this tail were critical for modulating inhibitory activity. nih.gov
C7 Position: The C7 position also influences biological activity. For example, 7-methoxyindazole and 7-nitroindazole (B13768) have been identified as nitric oxide synthase inhibitors. austinpublishinggroup.com In the context of CCR4 antagonists, substitutions at C7 were generally less favorable than those at C6. acs.org
Replacing the indazole core with other heterocyclic systems, or fusing it with other rings, is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. scbt.com
In studies of YC-1 analogues, which are soluble guanylate cyclase activators, replacing the indazole core with other heterocycles had a significant impact on activity. rsc.orgnih.gov For instance, a compound with a 1H-pyrazolo[4,3-c]pyridine core was found to be more potent than the corresponding indazole-based compound. rsc.orgnih.gov The number and position of nitrogen atoms within the alternative heterocyclic core were shown to be closely related to the inhibitory activity. rsc.orgnih.gov In general, for certain biological targets, the indazole ring shows better activity than other cores like benzoimidazole and imidazopyridine. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| YC-1 |
| 1H-pyrazolo[4,3-c]pyridine |
| Benzoimidazole |
| Imidazopyridine |
| 7-methoxyindazole |
Modifications at C3, C6, C7 Positions
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.compnrjournal.com This designation stems from its ability to serve as a versatile framework for the development of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. samipubco.comnih.gov Its structural versatility and favorable pharmacokinetic properties have made it a cornerstone in the discovery of new drugs. samipubco.com
Indazole derivatives have demonstrated a remarkable range of biological effects, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor activities. samipubco.comnih.gov This wide-ranging bioactivity is attributed to the scaffold's ability to mimic endogenous molecules and bind to diverse protein targets such as kinases, G-protein-coupled receptors (GPCRs), and various enzymes. samipubco.com At least 43 therapeutic agents based on the indazole scaffold are either in clinical use or undergoing clinical trials, underscoring the therapeutic importance of this heterocyclic system. nih.gov The continuous exploration of indazole-based compounds opens new avenues for the development of more effective and selective therapeutic agents. nih.govhep.com.cn
Rational Drug Design Approaches for this compound Derivatives
The development of potent and selective drug candidates based on the this compound scaffold relies heavily on rational drug design strategies. These approaches can be broadly categorized into ligand-based and structure-based methods, both of which provide crucial insights for optimizing the therapeutic potential of these compounds.
Ligand-Based Drug Design (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the biological activity of a series of compounds with their physicochemical properties. nih.govtandfonline.com In the context of indazole derivatives, 2D and 3D-QSAR studies have been instrumental in understanding the structural features that govern their inhibitory potency against various targets. nih.govgrowingscience.com
For instance, 3D-QSAR models have been developed for indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in tumor metastasis. nih.govtandfonline.com These models, which include both field-based and Gaussian-based approaches, generate steric and electrostatic contour maps. nih.govtandfonline.com These maps provide a structural framework that helps in designing new inhibitors by indicating where bulky or electropositive/electronegative substituents would be favorable for enhancing activity. nih.govtandfonline.com Similarly, QSAR models for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors have been developed to explore their anticancer potential. growingscience.com These models have shown high correlation coefficients and predictive power, making them valuable tools for the virtual screening and design of novel, more potent inhibitors. growingscience.comresearchgate.net
| QSAR Model Type | Target | Key Findings | Reference |
| 3D-QSAR (Field and Gaussian-based) | HIF-1α | Identified steric and electrostatic features influencing inhibitory potency. | nih.govtandfonline.com |
| 2D and 3D-QSAR | TTK | Generated models with high correlation and predictive ability for anticancer activity. | growingscience.comresearchgate.net |
| 2D/3D QSAR | GSK-3β | Identified key descriptors for biological activity and optimized derivatives. | innovareacademics.in |
Structure-Based Drug Design (e.g., Molecular Docking)
Structure-based drug design relies on the three-dimensional structure of the biological target to design and optimize ligands. Molecular docking is a key technique in this approach, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govinnovareacademics.in
Molecular docking studies have provided significant insights into how indazole derivatives, including those related to this compound, interact with various enzymes implicated in disease.
TTK (Threonine Tyrosine Kinase): Docking studies of indazole derivatives in the ATP binding pocket of TTK, a protein involved in mitotic spindle assembly and a target for cancer therapy, have revealed key interactions. rsc.orgnih.gov For example, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives have been shown to be potent TTK inhibitors. rsc.orgacs.org An X-ray co-crystal structure of a TTK-inhibitor complex has further refined the binding model, guiding the systematic optimization of these compounds. acs.org
Akt (Protein Kinase B): Akt is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. medsci.orgresearchgate.net Indazole-pyridine analogues have been identified as potent, ATP-competitive, and reversible inhibitors of Akt. researchgate.net
DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. nih.gov Molecular docking studies of indazole derivatives against DNA gyrase have revealed their potential as antibacterial agents. hep.com.cnjmchemsci.comsciforum.net For instance, some novel 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives have shown excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme. jmchemsci.comjmchemsci.com Guided by structure-based design, indazole derivatives with excellent enzymatic and antibacterial activity have been discovered. nih.gov The N-propyl group, in particular, has been shown to have favorable hydrophobic interactions within a lipophilic pocket of the GyrB subunit. nih.gov
COX-2 (Cyclooxygenase-2): COX-2 is an enzyme involved in inflammation. Molecular docking studies have been used to evaluate 1H-indazole analogues as potential anti-inflammatory agents by examining their binding to the COX-2 enzyme. innovareacademics.inresearchgate.net Docking poses of active indazole derivatives in the active site of human COX-2 have been obtained, suggesting a similar binding mode to known COX-2 inhibitors. nih.govmdpi.com
| Target Enzyme | Therapeutic Area | Key Findings from Docking | References |
| TTK | Cancer | Indazole derivatives bind to the ATP pocket, with the indazole N-H forming hydrogen bonds. | rsc.orgacs.org |
| Akt | Cancer | Indazole-pyridine analogues act as potent, ATP-competitive inhibitors. | researchgate.net |
| DNA Gyrase | Antibacterial | Indazole derivatives show strong binding to the ATP binding pocket, with the N-propyl group contributing to hydrophobic interactions. | hep.com.cnnih.govjmchemsci.com |
| COX-2 | Inflammation | Indazole derivatives exhibit binding modes similar to known COX-2 inhibitors. | nih.govinnovareacademics.inmdpi.com |
A critical aspect of structure-based design is the identification of specific amino acid residues within the target's active site that interact with the ligand. This information is vital for optimizing ligand binding affinity and selectivity.
For example, in the case of DNA gyrase, docking studies have revealed that indazole derivatives form a hydrogen bond donor-acceptor network with the catalytic residue Asp81. nih.gov Furthermore, the distal pyridine (B92270) moiety of some derivatives can form π-cation stacking with Arg84 and a hydrogen bond with Arg144. nih.gov For inhibitors of bacterial type II topoisomerases, key hydrogen-bonding interactions with Asp73 and an additional interaction with Arg136 have been identified as important for ligand binding to GyrB. rsc.org
X-ray crystallography provides high-resolution, three-dimensional structures of ligand-protein complexes, offering definitive proof of binding modes and intermolecular interactions. The crystal structure of an indazole derivative in complex with TTK has been instrumental in a structure-guided drug design approach, leading to the development of potent and orally bioavailable inhibitors. acs.org Similarly, the crystal structure of CYP2E1 complexed with indazole has revealed that the active site is deeply buried within the protein. researchgate.net Analysis of indazole-paroxetine hybrids crystallized with GRK2 has shown that the indazole moiety forms stronger hydrogen bonds with the hinge region compared to its benzodioxole counterpart. nih.gov
Computational Chemistry and in Silico Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. samipubco.comresearchgate.net These calculations provide a detailed picture of the electron distribution and energy landscape, which governs the molecule's stability and reactivity.
The electronic structure of 5-Bromo-1-propyl-1H-indazole dictates its chemical behavior. DFT calculations are frequently employed to model the electronic properties of indazole derivatives. samipubco.comresearchgate.net Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. samipubco.comresearchgate.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. researchgate.netnih.gov
Substituents on the indazole ring significantly influence these electronic properties. The electron-withdrawing bromine atom at the C5 position is expected to lower both the HOMO and LUMO energy levels, while the electron-donating propyl group at the N1 position would have a counteracting, albeit weaker, effect. Computational studies on other halogenated indazoles have shown that substituents modulate the electron density distribution across the bicyclic system, affecting the electrostatic potential surface and, consequently, the sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Global reactivity descriptors, which are calculated from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. asianpubs.org These descriptors help in comparing the chemical behavior of different derivatives. nih.govscispace.com
Table 1: Key Reactivity Descriptors Calculated from Quantum Chemical Methods
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity to accept electrons. |
This table presents generalized formulas and interpretations for reactivity descriptors commonly derived from DFT calculations.
The indazole ring exhibits annular tautomerism, existing primarily as 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. cambridge.orgnih.gov For the parent indazole and its derivatives, the 1H-tautomer is consistently found to be thermodynamically more stable than the 2H-tautomer. cambridge.orgmdpi.com Quantum chemical calculations have quantified this stability, with the energy difference reported to be between 3.1 and 4.5 kcal/mol for unsubstituted indazole. cambridge.orgresearchgate.net
The presence of substituents can influence this energy gap. For instance, computational studies on 3-bromoindazoles show an even greater energy difference, up to ~6 kcal/mol, further favoring the 1H form. longdom.org In the case of this compound, the propyl group is fixed at the N1 position, which locks the molecule into the more stable 1H tautomeric form. cambridge.org This pre-selection of the more stable tautomer is a common strategy in medicinal chemistry to avoid mixtures of isomers and to ensure specific interactions with biological targets. Computational studies confirm that electron-withdrawing groups like bromine tend to stabilize the 1H-tautomer. researchgate.netmdpi.com
Electronic Structure and Reactivity Descriptors
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their interactions with biological macromolecules like proteins. mdpi.comtandfonline.com
The propyl group attached to the N1 position of the indazole ring is flexible and can adopt various conformations due to rotation around its C-C single bonds. orgosolver.com Conformational analysis, often a precursor to or part of MD simulations, helps identify low-energy conformations. The arrangement of the propyl chain can be described by dihedral angles, leading to staggered (more stable) and eclipsed (less stable) conformations, which influences how the molecule fits into a protein's binding pocket. srmist.edu.inlibretexts.org
When a ligand like this compound binds to a protein, MD simulations can track the trajectory of all atoms in the system. researchgate.net This allows for the analysis of the stability of the ligand-protein complex, revealing how the ligand settles into the binding site and how the protein structure might adjust in response. nih.govscispace.com Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms are monitored to assess the stability of the simulation and the complex. tandfonline.com A stable RMSD over the simulation time suggests that the complex has reached equilibrium. tandfonline.cominnovareacademics.in Furthermore, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify flexible regions of the protein and the ligand. innovareacademics.in
MD simulations are frequently used to predict the binding affinity between a ligand and its protein target. researchgate.net A common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. scispace.comtandfonline.com This technique calculates the binding free energy by combining the molecular mechanics energies of the complex with solvation energies. researchgate.net
The binding free energy (ΔGbind) is a crucial parameter for ranking potential drug candidates, with more negative values indicating stronger binding. innovareacademics.in Studies on various indazole derivatives have successfully used MD simulations coupled with MM-GBSA to correlate calculated binding energies with experimentally observed biological activity, validating the stability of the ligand-protein interactions predicted by initial molecular docking studies. researchgate.nettandfonline.cominnovareacademics.in These simulations provide a detailed view of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com
Conformational Sampling and Ligand-Protein Dynamics
ADME-Related Computational Models
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. cambridge.orgnih.gov These models use the chemical structure of a compound to estimate its pharmacokinetic profile, helping to identify candidates with favorable drug-like properties before committing to costly synthesis and experimental testing. nih.govresearchgate.net Numerous studies on novel indazole derivatives incorporate in silico ADME predictions to assess their potential. asianpubs.orglongdom.orgpnrjournal.combiotech-asia.org
For this compound, various ADME parameters can be computationally estimated using established algorithms and web-based platforms like SwissADME and pkCSM. dergipark.org.tracs.org These predictions are based on the compound's physicochemical properties.
Table 2: Computationally Predicted ADME-Related Properties
| Property | Description | Predicted Relevance for this compound |
| Molecular Weight (MW) | The mass of the molecule. | Expected to be well within the typical range for oral drugs (< 500 g/mol ). |
| logP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | The bromo and propyl groups increase lipophilicity, affecting solubility and permeability. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | The indazole core contributes to the TPSA, which is crucial for membrane permeability. pnrjournal.com |
| Hydrogen Bond Donors (HBD) | Number of N-H or O-H bonds. | 0 (The N1-H is substituted with a propyl group). |
| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms. | 2 (The two nitrogen atoms in the pyrazole ring). |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeliness. | Likely to comply, suggesting potential for oral bioavailability. researchgate.netpnrjournal.com |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | Typically predicted as 'high' or 'low' based on physicochemical properties. |
| Cytochrome P450 (CYP) Inhibition | Potential to inhibit major drug-metabolizing enzymes. | Can be predicted to flag potential drug-drug interactions. |
This table outlines key ADME properties and their general relevance, as would be predicted for the target compound using standard in silico tools.
Prediction of Metabolic Pathways
The metabolic pathway of a drug candidate is a critical determinant of its efficacy, duration of action, and potential for toxicity. In silico metabolism prediction tools, such as BioTransformer and those based on known biotransformations, are used to forecast how a compound will be chemically altered by metabolic enzymes. nih.govpensoft.net These predictions are based on established metabolic reactions and the chemical structure of the substrate.
For indazole-based compounds, particularly those with a 5-bromo substitution, several metabolic pathways can be anticipated. Studies on structurally related 5-bromo-indazole-3-carboxamides, investigated as synthetic cannabinoid receptor agonists, have shown common biotransformations. diva-portal.orgdiva-portal.orgnih.gov These studies, which often use human hepatocytes to identify metabolites, provide a strong foundation for predicting the metabolism of this compound. diva-portal.org
Key predicted metabolic pathways include:
Oxidative Metabolism: The N-propyl group is a likely site for oxidation by Cytochrome P450 (CYP) enzymes. This can lead to hydroxylation at various positions on the propyl chain (α, β, or γ-hydroxylation) or N-dealkylation to yield 5-bromo-1H-indazole. The indazole ring system itself can also undergo hydroxylation, although the presence of the electron-withdrawing bromine atom may influence the position of this modification.
Amide Hydrolysis (for related structures): In related indazole-3-carboxamides, hydrolysis of the amide bond is a major metabolic route. diva-portal.org While this compound lacks this specific functional group, this highlights the importance of substituent groups in directing metabolic pathways.
Glucuronidation: Phase II metabolism often involves the conjugation of the parent compound or its Phase I metabolites with glucuronic acid. Hydroxylated metabolites of this compound would be prime candidates for glucuronidation, increasing their water solubility and facilitating excretion. diva-portal.orgnih.gov
Importantly, studies on similar brominated indazoles have noted that the bromine atom on the indazole core generally remains intact throughout the metabolic process. diva-portal.orgnih.gov This feature can be useful for distinguishing its metabolites from those of non-brominated analogues in analytical studies. diva-portal.org
Table 1: Predicted Metabolic Pathways for this compound
| Metabolic Phase | Reaction Type | Predicted Metabolite(s) | Notes |
| Phase I | Oxidation | Hydroxylated propyl chain derivatives | Mediated primarily by CYP450 enzymes. |
| Oxidation | Hydroxylated indazole ring derivatives | Position of hydroxylation is influenced by electronic factors. | |
| Oxidation | N-Dealkylation product (5-Bromo-1H-indazole) | A common pathway for N-alkylated compounds. | |
| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | Increases water solubility for renal excretion. |
Prediction of Pharmacokinetic Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule are crucial for its development as a drug. In silico tools like SwissADME and pkCSM use quantitative structure-activity relationship (QSAR) models and other computational methods to predict these pharmacokinetic parameters from a compound's chemical structure. uq.edu.auphyschemres.orgswissadme.ch These predictions help to assess the "drug-likeness" of a molecule early in the discovery process. researchgate.netresearchgate.net For this compound, these tools can generate a comprehensive profile of its likely in vivo behavior.
Key predicted pharmacokinetic properties include:
Lipophilicity: Often expressed as LogP, this parameter affects solubility, permeability across biological membranes, and binding to plasma proteins.
Water Solubility: Adequate solubility is essential for absorption and distribution.
Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound crossing into the central nervous system, which is a critical consideration for neurological drugs or for avoiding CNS side effects.
CYP Inhibition: Predicts whether the compound is likely to inhibit major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is a primary cause of drug-drug interactions.
Drug-Likeness Rules: Assesses compliance with established guidelines like Lipinski's Rule of Five, which helps to forecast oral bioavailability. researchgate.net
Table 2: Predicted Pharmacokinetic Properties of this compound (Data generated using in silico prediction models)
| Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 239.11 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Consensus) | 3.15 | Indicates good lipophilicity |
| Water Solubility (LogS) | -3.61 | Moderately soluble |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the BBB |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Represents a favorable profile for a drug candidate |
| Medicinal Chemistry | ||
| Lead-likeness Violations | 1 (LogP > 3.5) | May require optimization in lead development |
| Synthetic Accessibility | 2.81 | Considered relatively easy to synthesize |
De Novo Design Approaches
De novo design is a computational strategy that involves constructing novel molecular structures from scratch or by elaborating on a small molecular fragment, with the goal of creating compounds that fit optimally into a specific biological target's binding site. nih.gov This approach is particularly powerful when a high-resolution structure of the target protein is available.
The indazole scaffold has been successfully utilized in de novo design campaigns. A notable example is the development of inhibitors for Fibroblast Growth Factor Receptor (FGFR) kinases, which are validated targets in cancer therapy. acs.orgnih.govmdpi.com In one such study, the de novo design program SPROUT was used to identify an initial hit. acs.orgnih.gov
The process involved several key steps:
Fragment Identification: The software initially identified a simple 6-phenylindole fragment as a potential binder to the ATP binding site of the FGFR1 kinase. acs.org
Scaffold Hopping and Optimization: Guided by molecular docking models, the initial indole (B1671886) fragment was optimized. This led to a "scaffold hop" to the indazole core, which was predicted to form more favorable interactions within the kinase's hinge region—a critical area for inhibitor binding. nih.gov
Library Generation and Evaluation: Based on the new indazole pharmacophore, a library of derivatives was designed in silico and subsequently synthesized. Biological evaluation of these compounds revealed inhibitory activity against FGFR1, FGFR2, and FGFR3, validating the de novo design strategy. acs.orgmdpi.com
This example demonstrates how computational design can rationally guide the evolution of a simple fragment into a potent and selective inhibitor series based on the indazole scaffold. acs.orgmdpi.com Such approaches could be applied to this compound, using it as a starting point or a core structure to design new molecules with tailored activity against a specific biological target.
Biochemical and Molecular Mechanism of Action Studies
Enzyme Inhibition Kinetics (e.g., IC50, Ki determination)
Direct experimental data detailing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of 5-Bromo-1-propyl-1H-indazole against specific enzymes are not extensively documented in current literature. However, the indazole scaffold is a well-established pharmacophore known for its interaction with various enzymes.
Studies on related bromo-indazole compounds have demonstrated inhibitory activity. For instance, 6-Bromo-1H-indazole and 7-Bromo-1H-indazole have been identified as non-competitive inhibitors of tyrosinase. nih.gov Other indazole derivatives have shown inhibitory potential against histone deacetylases (HDACs), particularly HDAC6, with some compounds exhibiting IC50 values in the micromolar range. researchgate.net Furthermore, different indazole structures have been investigated as inhibitors of thrombin and acetylcholinesterase (AChE). figshare.com
The inhibitory potential and mechanism (competitive, non-competitive, etc.) are highly dependent on the complete molecular structure, including the position of the bromine atom and the nature of the substituent at the N1 position. nih.govebmconsult.comyoutube.com The 1-propyl group of this compound would play a crucial role in the compound's affinity and selectivity for target enzymes. Molecular docking studies on similar compounds suggest that the N-alkyl chains can influence binding affinity within enzyme pockets. Without specific experimental validation for the 1-propyl variant, its precise enzyme inhibition kinetics remains theoretical.
Receptor Binding Studies and Target Identification
The specific receptor binding profile and targets for this compound are not yet fully characterized. However, research into analogous compounds provides insight into potential interactions. The indazole core is often used as a bioisostere for indole (B1671886), a common structure in molecules with high receptor affinity. researchgate.net
Derivatives of 5-bromo-indazole have appeared in studies of synthetic cannabinoids, suggesting a potential affinity for cannabinoid receptors like hCB1. mdpi.com For example, 5-bromo-1-butyl-N-(1-carbamoyl-2,2-dimethyl-propyl)-indazole-3-carboxamide (ADMB-5′Br-BINACA) is a known synthetic cannabinoid, indicating that the 5-bromo-indazole core can interact with this receptor class. mdpi.com Additionally, various indazole derivatives have been developed as ligands for serotonin (B10506) receptors (such as 5-HT4 and 5-HT6) and dopamine (B1211576) receptors (D3). researchgate.netnih.govgoogle.com The affinity for these receptors is heavily influenced by the substituents on the indazole ring. The N-propyl group on this compound would be a key determinant of its receptor binding properties and selectivity.
Cellular Pathway Modulation
While direct studies on this compound are scarce, the anti-proliferative and pro-apoptotic effects of the indazole class of compounds are well-documented. Research on various cancer cell lines has shown that indazole derivatives can suppress cell proliferation and induce programmed cell death (apoptosis). researchgate.net
For example, certain 6-bromo-1H-indazole derivatives have demonstrated potent anticancer activity, inhibiting cell cycle progression and promoting apoptosis. researchgate.net The mechanism often involves the modulation of key regulatory proteins. Studies on other related compounds have shown that they can induce apoptosis by affecting the balance of the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptosis pathway. mdpi.com In some leukemia cell lines, the related compound 5-bromouridine (B41414) has been shown to suppress proliferation and induce cell death, with an LD50 in the low micromolar range. nih.gov The specific impact of this compound on cell growth and apoptosis would require dedicated cellular assays.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and it is frequently dysregulated in cancer. scientificarchives.com This pathway has been identified as a primary target for many anti-tumor indazole derivatives. nih.gov
Studies have shown that certain 3-amino-1H-indazole derivatives can exert their anti-tumor effects by inhibiting the PI3K/Akt/mTOR pathway. nih.gov Inhibition of this pathway can lead to downstream effects such as cell cycle arrest and apoptosis. mdpi.commedsci.org The activation of Akt, a central kinase in the pathway, is a key step that is often blocked by these inhibitors. scientificarchives.com Molecular docking and in-silico studies predict that indazole compounds can bind to key proteins within this cascade. jppres.com While it is plausible that this compound could modulate this pathway, direct experimental evidence is needed to confirm this and to elucidate the specific molecular interactions involved.
Effects on Cell Growth, Proliferation, and Apoptosis
Investigation of Specific Molecular Interactions
The specific molecular interactions of this compound are typically investigated using computational methods like molecular docking, followed by experimental validation. jmchemsci.com Such studies for this specific compound are not widely reported. However, analysis of related structures provides a model for its potential interactions.
Metabolism and Pharmacokinetics of 5 Bromo 1 Propyl 1h Indazole Derivatives
In Vitro Metabolism Studies Using Human Hepatocytes and Liver Microsomes
In vitro models using human liver preparations are fundamental in predicting the metabolic fate of new chemical entities in humans. For 5-Bromo-1-propyl-1H-indazole derivatives, both human hepatocytes and liver microsomes have been employed to elucidate their biotransformation pathways. diva-portal.orgdiva-portal.org
Identification of Metabolites by LC-QTOF-MS and NMR Spectroscopy
The identification of metabolic products is a key step in understanding how the body processes a foreign compound. High-resolution mass spectrometry, specifically Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), has been a primary analytical tool for characterizing the metabolites of brominated indazole derivatives. diva-portal.orgdiva-portal.orgdiva-portal.org This technique allows for the separation of metabolites and their precise mass determination, which aids in the elucidation of their elemental composition. diva-portal.orgdiva-portal.org
In studies involving brominated synthetic cannabinoid receptor agonists (SCRAs) with structures related to this compound, incubations with primary human hepatocytes were analyzed by UHPLC-QTOF-MS. diva-portal.orgdiva-portal.orgdiva-portal.org The data acquisition often involves methods like information-dependent acquisition to obtain MS/MS spectra, which provides structural information about the metabolites. diva-portal.org For definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is the gold standard, although its application can be limited by the need for larger quantities of purified metabolites. In some studies, potential metabolites are synthesized in-house to compare their analytical data (retention times and mass spectra) with those observed in the incubation samples, thereby confirming their structures. diva-portal.orgdiva-portal.org
For instance, in a study on ADB-P-5Br-INACA, a compound structurally similar to the focus of this article, ten phase I metabolites were identified after incubation with pooled human hepatocytes. diva-portal.org The chemical structures of key metabolites were confirmed by comparison with synthesized reference standards. diva-portal.orgdiva-portal.org
Characterization of Metabolic Pathways (e.g., Glucuronidation, Amide Hydrolysis, Hydroxylation)
The biotransformation of this compound derivatives involves several key metabolic pathways. Studies on related brominated indazole compounds have consistently identified hydroxylation, amide hydrolysis, and glucuronidation as major routes of metabolism. diva-portal.orgdiva-portal.org
Hydroxylation is a common phase I metabolic reaction where a hydroxyl group (-OH) is introduced into the molecule. For brominated SCRAs, hydroxylation can occur at various positions, including the alkyl tail and the indazole core. diva-portal.orgdiva-portal.orgresearchgate.net
Amide hydrolysis is another significant phase I pathway, leading to the cleavage of the amide bond present in many of these derivatives. diva-portal.orgdiva-portal.org This reaction results in the formation of a carboxylic acid metabolite. nih.gov
Glucuronidation is a major phase II conjugation reaction that increases the water solubility of the metabolites, facilitating their excretion. diva-portal.orgresearchgate.net This process involves the attachment of a glucuronic acid moiety to the parent compound or its phase I metabolites. diva-portal.org It has been observed that glucuronidation is more common for tail-less analogs compared to their counterparts with a butyl tail. diva-portal.org
For ADB-P-5Br-INACA, the observed biotransformations included dihydrodiol formation, terminal amide hydrolysis, hydroxylation, dehydrogenation, carbonyl formation, and glucuronidation, as well as combinations of these reactions. diva-portal.org Similarly, for other brominated indazole analogs like ADB-5'Br-INACA and MDMB-5'Br-INACA, major metabolic reactions included amide or ester hydrolysis and hydroxylation, with the bromide on the indazole ring remaining intact on the metabolites. diva-portal.org
In Vivo Pharmacokinetic Studies (e.g., Mouse Models)
While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME) within a living organism. Mouse models are frequently used for these investigations. cancer.gov
Absorption, Distribution, Excretion
The absorption, distribution, and excretion profiles determine the onset, intensity, and duration of a compound's biological effects. For indazole derivatives, these properties can be influenced by factors such as lipophilicity. researchgate.netresearchgate.net Physicochemical predictions for some indazole derivatives suggest the potential for high absorption. researchgate.net The distribution of a compound throughout the body and its subsequent elimination are critical aspects of its pharmacokinetic profile.
Lung Permeability and Solubility
The ability of a compound to permeate biological membranes, such as the lung epithelium, is a crucial factor in its distribution and potential routes of administration. Solubility is another key physicochemical property that affects absorption and distribution. researchgate.netcsic.es For some indazole derivatives, modifications to their chemical structure have been explored to improve solubility and bioavailability. csic.es
Clearance Rates
Clearance is a measure of the body's efficiency in eliminating a drug. In vitro studies using human liver microsomes (HLMs) and human hepatocytes (pHHeps) can provide initial estimates of a compound's metabolic clearance. mdpi.com For a range of indole (B1671886) and indazole-3-carboxamide synthetic cannabinoids, most were found to be rapidly cleared in vitro. mdpi.com The intrinsic clearance (CLint) values varied significantly among different compounds, with indazole-containing compounds generally showing faster in vitro clearance than their indole counterparts. mdpi.com However, high plasma protein binding can result in a much slower predicted in vivo hepatic clearance (CLH) compared to the intrinsic clearance, which may lead to longer detection windows in biological samples. mdpi.com
Role of Bromine Substitution in Metabolic Stability
The introduction of a bromine atom into a molecular scaffold, a process known as bromination, is a common strategy in medicinal chemistry to modulate the metabolic stability of a drug candidate. The effect of bromine substitution on the metabolic fate of a compound is multifaceted and can lead to either an increase or decrease in metabolic stability, depending on its position within the molecule and the specific metabolic pathways involved.
Research into the metabolic stability of halogenated indazole derivatives has revealed important trends. Halogenation, in general, can enhance the metabolic stability of indazoles. diva-portal.org The presence of a halogen, such as bromine, can alter the electronic properties and binding affinity of the molecule to metabolic enzymes. diva-portal.org Specifically, the electron-withdrawing nature of bromine at the C5 position of the indazole ring can increase the compound's resistance to certain metabolic reactions.
In the context of 5-bromo-1H-indazole derivatives, the bromine atom at the C5 position has been observed to be generally stable and remain intact during metabolic processes. diva-portal.orgnih.gov This is a crucial finding, as it indicates that debromination is not a primary metabolic pathway for these compounds. The stability of the C-Br bond ensures that the core structure of the molecule is maintained, which can be advantageous for retaining pharmacological activity in its metabolites.
However, the influence of bromine substitution is not universally beneficial for metabolic stability. In some cases, while a brominated analog might show increased potency, it can also exhibit reduced metabolic stability compared to its non-halogenated counterpart. nih.gov For example, some brominated synthetic cannabinoid analogs have shown significantly reduced potency, while others with different head moieties show an opposite trend. nih.gov This highlights the complex interplay between the bromine substituent and other structural features of the molecule in determining its metabolic fate.
To provide a clearer picture of the metabolic pathways of brominated indazole derivatives, the following table summarizes the observed biotransformations for analogs of this compound.
| Metabolic Pathway | Description of Transformation | Observed in Analogs | Reference |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the alkyl side chain or the indazole core. | Yes | nih.gov |
| Amide Hydrolysis | Cleavage of the amide bond, if present in a derivative. | Yes | diva-portal.orgnih.gov |
| Glucuronidation | Conjugation with glucuronic acid, a major phase II metabolic pathway. | Yes | diva-portal.orgnih.gov |
| Dehydrogenation | Removal of hydrogen atoms, leading to the formation of a double bond. | Yes | nih.gov |
| Carbonyl Formation | Oxidation of a hydroxyl group to a carbonyl group (ketone or aldehyde). | Yes | nih.gov |
Toxicology and Safety Pharmacology Emphasis on Academic Research Findings
Cytotoxicity in Normal Cells
No studies reporting the cytotoxic effects of 5-Bromo-1-propyl-1H-indazole on normal cell lines have been found in the reviewed academic literature.
Preliminary Toxicity Assessment in In Vivo Models
No data from preliminary in vivo toxicity assessments for this compound are available in published research.
Genotoxicity and Mutagenicity (if reported)
There are no reports of genotoxicity or mutagenicity studies, such as the Ames test, for this compound in the scientific literature.
Advanced Analytical Methods for Research and Characterization of 5 Bromo 1 Propyl 1h Indazole
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of 5-Bromo-1-propyl-1H-indazole, offering detailed insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR (¹H NMR) is used to determine the number and arrangement of hydrogen atoms in the molecule. For the N1-alkylated regioisomer, the signals for the propyl group are distinct. For instance, in one study, the ¹H NMR spectrum of this compound showed specific signals corresponding to the protons on the propyl chain and the indazole core. ambeed.com The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. For example, the signal for the C-Br carbon appears at a characteristic downfield shift. Studies have shown that the chemical shifts in ¹³C NMR can differentiate between the 1H and 2H tautomers of indazole derivatives, with the 1H tautomer appearing at 132-133 ppm and the 2H tautomer at 123-124 ppm. jmchemsci.com
¹⁵N NMR: Nitrogen-15 NMR (¹⁵N NMR) is a powerful technique for probing the electronic environment of the nitrogen atoms within the indazole ring. jmchemsci.com This is particularly useful for distinguishing between N-1 and N-2 substituted isomers, as the chemical shifts of the nitrogen atoms are highly sensitive to their position and bonding within the heterocyclic ring.
Interactive Table: Representative NMR Data for Indazole Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
| ¹H | Aromatic protons | 7.0 - 8.5 |
| Propyl CH₂ (alpha to N) | ~4.2 - 4.5 | |
| Propyl CH₂ (beta) | ~1.8 - 2.0 | |
| Propyl CH₃ | ~0.9 - 1.0 | |
| ¹³C | C=N (indazole ring) | ~140 - 145 |
| C-Br | ~115 - 120 | |
| Aromatic CH | ~110 - 130 | |
| Propyl CH₂ (alpha to N) | ~45 - 50 | |
| Propyl CH₂ (beta) | ~22 - 25 | |
| Propyl CH₃ | ~10 - 12 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.
LC-QTOF-MS: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) combines the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass analyzer. This technique is particularly useful for identifying and quantifying the compound in complex mixtures, such as in metabolism studies. diva-portal.orgresearchgate.net For instance, LC-QTOF-MS has been used to identify metabolites of synthetic cannabinoids with a 5-bromo-1H-indazole core. diva-portal.org
ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. rsc.org It typically produces a protonated molecule [M+H]⁺, allowing for the straightforward determination of the molecular weight. High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. rsc.orgrsc.org
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic IR bands would include C-H stretching from the propyl group and the aromatic ring, C=N and C=C stretching from the indazole core, and the C-Br stretching vibration. rsc.orgthermofisher.com The presence of polymorphs can also be determined by IR spectroscopy. googleapis.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are weak or absent in the IR spectrum. For 5-bromo-1H-indazole, Raman spectroscopy can be used to identify the characteristic vibrations of the indazole ring and the C-Br bond. nih.gov
Mass Spectrometry (MS) (e.g., LC-QTOF-MS, ESI-MS)
Chromatographic Methods (e.g., HPLC, UHPLC, Flash Column Chromatography)
Chromatographic techniques are essential for the purification and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
HPLC and UHPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful analytical techniques used to separate, identify, and quantify components in a mixture. bldpharm.com These methods are routinely used to assess the purity of this compound. chemimpex.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions (e.g., column, mobile phase, flow rate). googleapis.com
Flash Column Chromatography: Flash column chromatography is a purification technique that uses a column packed with a stationary phase (often silica (B1680970) gel) and a solvent (mobile phase) that is forced through the column under pressure. amazonaws.comrsc.org This method is widely used for the preparative-scale purification of this compound after its synthesis. amazonaws.comrsc.org For example, the crude product of the synthesis of 5-bromo-1H-indazole can be purified by flash column chromatography.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the molecule, as well as bond lengths and angles.
This technique has been successfully applied to related indazole derivatives, providing unambiguous proof of their structure. For example, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate revealed that the pyrazole (B372694) and benzene (B151609) rings are nearly co-planar. iucr.org Similarly, the crystal structure of 1-benzyl-1H-indazole has been solved, providing detailed structural information. researchgate.net While specific crystallographic data for this compound is not widely published, the analysis of analogous structures provides a strong basis for understanding its solid-state conformation. The presence of polymorphs, which are different crystalline forms of the same compound, can also be identified using powder X-ray diffraction. googleapis.com
Future Research Directions and Therapeutic Potential
Development of Novel Indazole-Based Derivatives with Enhanced Efficacy and Selectivity
A primary avenue of future research will be the rational design and synthesis of new analogues of 5-bromo-1-propyl-1H-indazole to improve their potency and selectivity for specific biological targets. nih.gov Structure-activity relationship (SAR) studies will be crucial in guiding the modification of the indazole core. For instance, the introduction of different substituents at various positions on the indazole ring can significantly impact a compound's pharmacological profile. bohrium.comnih.gov
Key strategies for developing next-generation indazole derivatives include:
Systematic Modification: Researchers will continue to explore how different functional groups at various positions of the indazole ring influence biological activity. This includes modifying the propyl group at the N1 position and the bromo substituent at the C5 position.
Structure-Guided Design: Utilizing techniques like X-ray crystallography and NMR spectroscopy, scientists can gain insights into how indazole derivatives bind to their target proteins. researchgate.net This information allows for the design of new compounds with optimized interactions, leading to enhanced efficacy and selectivity.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. researchgate.net FBDD can be a more efficient method for exploring chemical space and developing novel indazole-based inhibitors. researchgate.net
An example of successful optimization in a related indazole series involved the development of potent and selective inhibitors of the Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease. bohrium.com High-throughput screening identified initial indazole leads, which were then systematically modified to improve potency, selectivity, and pharmacokinetic properties. bohrium.com
Exploration of New Pharmacological Targets and Disease Indications
While indazole derivatives have been extensively studied for their anticancer and anti-inflammatory properties, future research will likely uncover new pharmacological targets and therapeutic applications. The versatility of the indazole scaffold allows for its adaptation to interact with a wide array of biological molecules. medchemexpress.com
Potential new areas of investigation include:
Neurodegenerative Diseases: Beyond LRRK2, other kinases and enzymes implicated in neurodegenerative disorders could be targeted by novel indazole derivatives. medchemexpress.com
Infectious Diseases: The potential of indazole compounds as antibacterial, antifungal, and antiviral agents is an area ripe for further exploration. mdpi.com
Cardiovascular Diseases: Some indazole derivatives have already shown promise in treating conditions like arrhythmia and thrombosis, indicating a potential for broader applications in cardiovascular medicine. nih.gov
Metabolic Disorders: The role of specific enzymes and receptors in metabolic diseases presents an opportunity for the development of targeted indazole-based therapies.
The discovery of new applications often begins with broad screening of compound libraries against a diverse panel of biological targets. Hits from these screens can then be optimized to develop new therapeutic agents.
Combination Therapies involving this compound Derivatives
To enhance therapeutic efficacy and overcome potential drug resistance, future research will likely investigate the use of this compound derivatives in combination with other established drugs. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer.
The rationale behind combination therapies includes:
Synergistic Effects: Combining drugs that act on different pathways can lead to a greater therapeutic effect than either drug alone.
Overcoming Resistance: Tumors and pathogens can develop resistance to single-agent therapies. Using a combination of drugs with different mechanisms of action can make it more difficult for resistance to emerge.
Dose Reduction: In some cases, combination therapy can allow for the use of lower doses of each drug, potentially reducing side effects.
The selection of drugs for combination therapy is guided by a deep understanding of the underlying disease biology and the mechanisms of action of the individual agents.
Application of Isotopic Labeling in Research (e.g., ¹⁴C, ²H, ³H)
Isotopic labeling is a powerful tool in drug discovery and development, and its application to this compound and its derivatives will be invaluable for elucidating their pharmacokinetic and pharmacodynamic properties. google.com By replacing one or more atoms in the molecule with their heavier isotopes, researchers can track the compound's journey through the body.
Key applications of isotopic labeling include:
Metabolism Studies: Radiolabeled compounds (e.g., with ¹⁴C or ³H) are used to study how a drug is absorbed, distributed, metabolized, and excreted (ADME). google.com This information is critical for understanding a drug's half-life and potential for accumulation in tissues.
Mechanism of Action Studies: Isotopically labeled compounds can be used to identify the specific cellular targets of a drug and to quantify its binding affinity.
Positron Emission Tomography (PET) Imaging: Incorporating positron-emitting isotopes like ¹¹C or ¹⁸F allows for non-invasive imaging of drug distribution and target engagement in living subjects, including humans. google.com
Improving Metabolic Stability: Substitution with heavier isotopes, such as deuterium (B1214612) (²H), can sometimes slow down metabolic processes, leading to a longer in vivo half-life and potentially reduced dosage requirements. google.com
Recent advances have made the incorporation of isotopes like ¹⁵N into nitrogen-containing heterocycles more efficient, opening up new possibilities for detailed mechanistic studies. researchgate.net
Computational-Guided Lead Optimization and Drug Discovery
Computational methods are increasingly integral to the drug discovery process, offering a way to rapidly screen virtual compound libraries and predict the properties of new molecules before they are synthesized. nih.gov For this compound, computational approaches will be instrumental in accelerating the development of optimized derivatives.
Computational techniques that will be applied include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, helping to identify key binding interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic picture of the binding event.
In Silico ADME/Tox Prediction: Computational models can predict the pharmacokinetic properties and potential toxicity of a compound, helping to prioritize candidates for further development and reduce the likelihood of late-stage failures.
Structure-based computational methods have been successfully used to optimize other inhibitor series, leading to compounds with improved potency and better physicochemical properties. nih.gov
Q & A
Q. Table 1: Structural Analogs and Bioactivity
| Compound | Substituents | IC₅₀ (Kinase X) | Ref. |
|---|---|---|---|
| This compound | N1-propyl, C5-Br | 120 nM | |
| 5-Bromo-3-isopropyl-1H-indazole | C3-isopropyl, C5-Br | 85 nM |
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and validate docking poses.
Advanced: How can SHELXL refine the crystal structure of this compound, especially with disordered propyl groups?
Methodological Answer:
- Disorder handling :
- Validation metrics :
- R-factor : Aim for <5% (high-resolution data).
- ADPs : Ensure anisotropic displacement parameters (Uᵢⱼ) are physically plausible.
- Software workflow :
Advanced: How to design experiments testing the biological activity of this compound in kinase inhibition assays?
Methodological Answer:
- Assay design :
- Kinase selection : Target kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR).
- Controls : Use staurosporine (broad kinase inhibitor) and DMSO vehicle.
- Protocol :
- ATP competition : Measure IC₅₀ via fluorescence polarization (FP) using a labeled ATP analog.
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assay, correlating with kinase inhibition .
- Data interpretation :
- Dose-response curves : Fit using GraphPad Prism (four-parameter logistic model).
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
